

Potential Industrial Applications of 2-Nitroanisole: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	2-Nitroanisole	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitroanisole, a versatile aromatic compound, serves as a crucial intermediate in a multitude of industrial syntheses. This technical guide provides a comprehensive overview of its primary applications, focusing on its pivotal role in the production of dyes, pharmaceuticals, and agrochemicals. Detailed information on its physicochemical properties, synthesis, and key chemical transformations is presented. This document aims to be a valuable resource for professionals in research and development, offering insights into the synthetic utility and potential of **2-Nitroanisole**.

Introduction

2-Nitroanisole (1-methoxy-2-nitrobenzene) is a synthetic organic compound that appears as a colorless to slightly yellow liquid.[1] It is sparingly soluble in water but exhibits good solubility in many organic solvents.[1][2] Its industrial significance stems primarily from its function as a precursor to o-anisidine, a key component in the synthesis of various azo dyes.[1][3] Furthermore, **2-Nitroanisole** and its derivatives are valuable building blocks in the pharmaceutical and agrochemical industries.[3]

Physicochemical and Spectroscopic Data



A thorough understanding of the physical and chemical properties of **2-Nitroanisole** is essential for its safe handling and effective use in industrial processes.

Physical and Chemical Properties

Property	Value	Reference(s)
Molecular Formula	C7H7NO3	[2]
Molecular Weight	153.14 g/mol	[2]
Appearance	Colorless to yellowish liquid	[2][4]
Melting Point	9-12 °C	[4]
Boiling Point	277 °C	[2][4]
Density	1.254 g/cm ³ at 20 °C	[2][4]
Solubility	Soluble in ethanol and diethyl ether; insoluble in water.	[4]
Refractive Index (n ²⁰ /D)	1.561	
Flash Point	>110 °C	_
Vapor Pressure	0.0036 mmHg at 25 °C	_

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of **2-Nitroanisole**.



Spectrum Type	Key Peaks/Signals and Interpretation	Reference(s)
FTIR (Infrared)	Characteristic peaks for the nitro group (NO ₂) asymmetric and symmetric stretching are observed around 1525 cm ⁻¹ and 1350 cm ⁻¹ , respectively. The C-O-C stretching of the ether group appears around 1250 cm ⁻¹ and 1030 cm ⁻¹ . Aromatic C-H stretching is typically seen above 3000 cm ⁻¹ .	[5][6]
¹ H NMR	The spectrum typically shows a singlet for the methoxy group (-OCH ₃) protons around 3.9 ppm. The aromatic protons appear as a multiplet in the range of 7.0-8.0 ppm. The proton ortho to the nitro group is the most deshielded.	[7]
¹³ C NMR	The carbon of the methoxy group gives a signal around 56 ppm. The aromatic carbons appear in the range of 110-155 ppm. The carbon attached to the nitro group is significantly deshielded.	[8]
Mass Spectrometry (MS)	The molecular ion peak (M+) is observed at m/z 153. Common fragmentation patterns include the loss of NO ₂ (m/z 107), CH ₃ O (m/z 122), and CH ₂ O (m/z 123). A prominent peak is often seen at m/z 77,	[4][9]



corresponding to the phenyl cation.

Core Industrial Applications

The industrial utility of **2-Nitroanisole** is centered on its role as a versatile chemical intermediate.

Synthesis of Dyes and Pigments

The most significant application of **2-Nitroanisole** is as a precursor to o-anisidine (2-methoxyaniline), which is a vital intermediate in the manufacturing of azo dyes.[1][3] The synthesis involves the reduction of the nitro group of **2-Nitroanisole**.

The reduction of **2-Nitroanisole** to o-anisidine is a critical industrial process, typically achieved through catalytic hydrogenation.



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Figure 1. Synthetic pathway for the reduction of **2-Nitroanisole** to o-Anisidine.

Experimental Protocol: Catalytic Hydrogenation of **2-Nitroanisole** to o-Anisidine

This protocol describes a general procedure for the catalytic hydrogenation of **2-Nitroanisole**. Specific conditions may vary based on the scale and equipment.

- Catalyst Preparation: A suitable catalyst, such as 10% Platinum on Carbon (Pt/C), is prepared as a slurry in a solvent like methanol.[10]
- Reaction Setup: The 2-Nitroanisole is dissolved in a suitable solvent, typically methanol, in a high-pressure reactor.[10]
- Hydrogenation: The catalyst slurry is added to the reactor. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is heated and



stirred.

Temperature: 40-100 °C[10]

Pressure: 0.4-2.0 MPa[10][11]

Reaction Time: 6-8 hours[10]

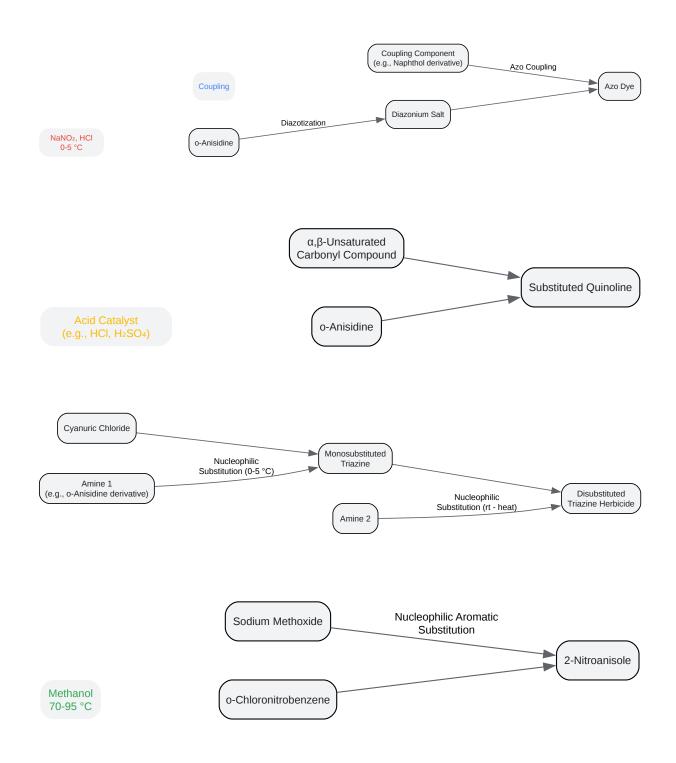
- Work-up: After the reaction is complete, the reactor is cooled and depressurized. The
 catalyst is removed by filtration. The solvent is removed under reduced pressure to yield
 crude o-anisidine.
- Purification: The crude product can be purified by vacuum distillation.[10]

Quantitative Data:

Catalyst	Solvent	Temper ature (°C)	Pressur e (MPa)	Reactio n Time (h)	Convers ion (%)	Selectiv	Referen ce(s)
10% Pt/C	Methanol	40	0.4	7	>99	>99	[10]
5% Pd/C	Isopropa nol	83	-	1.8	>98	>99	[12]

o-Anisidine is a primary amine that can be readily diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes.





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